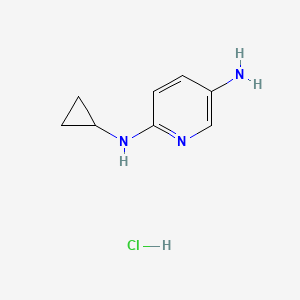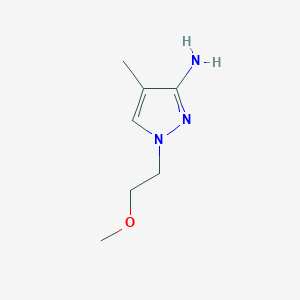
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
One-pot Synthesis : 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine can be synthesized in a one-pot reaction involving O-demethylation, lactonization, and nitro reduction to amine, representing an improvement over traditional multi-step reactions (Jilani, 2007).
C-H Amination : The compound has been used in rhodium(III)-catalyzed intermolecular aromatic C-H amination, demonstrating its utility in synthesizing aminated drugs (Wu et al., 2014).
Biological Activities
Antimicrobial and Anticancer Activities : Derivatives of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine have shown potential biological activities, including antitumor, antifungal, and antibacterial properties, indicating its relevance in pharmacological research (Titi et al., 2020).
Corrosion Inhibition : Bipyrazolic compounds, related to 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media, suggesting its application in materials science (Chetouani et al., 2005).
Material Science Applications
- Polymer Modification : The compound has been used in the functional modification of hydrogels, indicating its potential in the development of new materials with specific properties (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as rilapladib, a genomics-derived small molecule drug, have been found to inhibit lipoprotein-associated phospholipase a2 (lp-pla2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .
Mode of Action
For instance, Rilapladib inhibits Lp-PLA2, an enzyme enriched in the highly atherogenic lipoprotein subfraction of small dense LDL . This inhibition is expected to stop the buildup of fatty streaks, thus being useful in the treatment of atherosclerosis .
Pharmacokinetics
Similar compounds with 2’-o-(2-methoxyethyl) modifications have been found to exhibit consistent pharmacokinetic properties across species . After subcutaneous administration, these compounds are rapidly and extensively absorbed, with an apparent plasma and tissue terminal elimination half-life of approximately 30 days .
properties
IUPAC Name |
1-(2-methoxyethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-5-10(3-4-11-2)9-7(6)8/h5H,3-4H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHIMKJBKQLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)
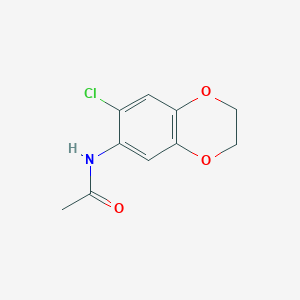
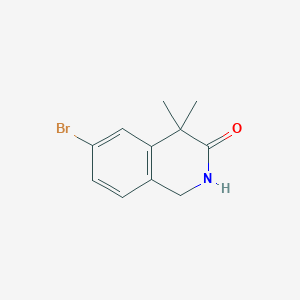
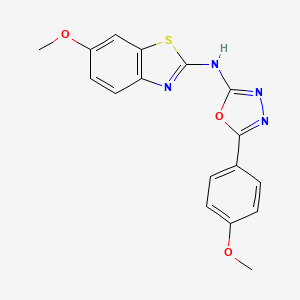
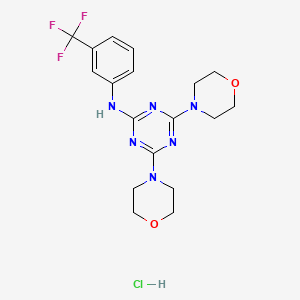
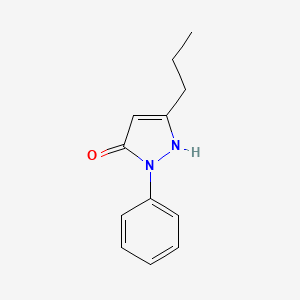
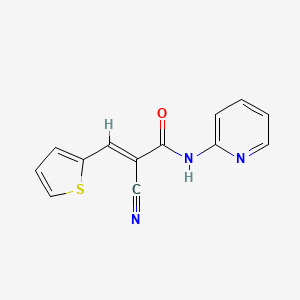
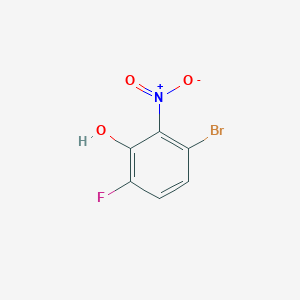
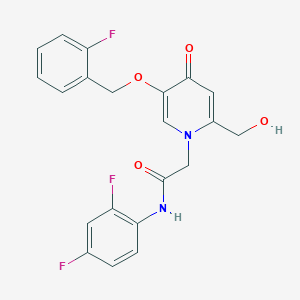
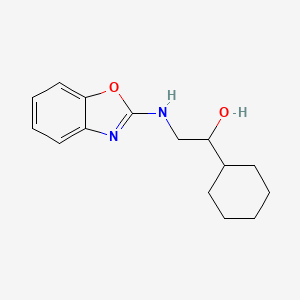

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)
